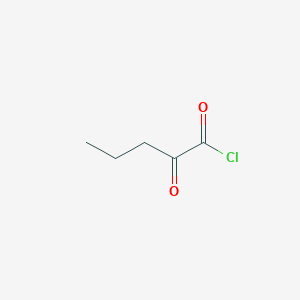

Pentanoyl chloride, 2-oxo-

Description

Significance of Alpha-Keto Functional Groups in Contemporary Chemical Transformations

The alpha-keto functional group, consisting of a ketone directly attached to a carboxylic acid derivative, is a key structural motif in numerous biologically and medicinally important molecules. acs.org These groups are not only present in natural products but also serve as immediate precursors to other vital organic compounds like α-hydroxy acids and α-amino acids. acs.org The presence of the ketone allows for a variety of chemical modifications, including reductions to alcohols and reactions at the alpha-carbon. pressbooks.pub From a synthetic standpoint, the α-keto acid moiety provides an excellent handle for functional group manipulation, enabling access to a diverse range of valuable products. nih.gov

The versatility of the α-keto group is further highlighted by its role in C-C bond-forming reactions, a fundamental process in creating the carbon backbone of organic molecules. nih.gov The development of catalytic asymmetric alkylation of α-keto acids has been a significant area of research, aiming to create stereogenic centers with high precision. nih.gov Moreover, α-keto acids are considered "green" acylating agents as their reactions can produce environmentally benign byproducts like carbon dioxide, offering a sustainable alternative to traditional acylating agents. researchgate.netnih.gov

Role of Acyl Chlorides as Highly Reactive Intermediates in Organic Synthesis

Acyl chlorides, also known as acid chlorides, are among the most reactive derivatives of carboxylic acids. wikipedia.orgorganicchemistrytutor.com Their high reactivity is attributed to the presence of the electronegative chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. catalysis.blognumberanalytics.com This characteristic makes them exceptionally useful for introducing acyl groups into other molecules, a fundamental step in synthesizing esters, amides, and other acyl derivatives. numberanalytics.comfiveable.me

The general reactivity of acyl chlorides allows them to be readily converted into other carboxylic acid derivatives, such as acid anhydrides, esters, and amides, through reactions with appropriate nucleophiles like carboxylates, alcohols, and amines, respectively. wikipedia.orgorganicchemistrytutor.com While powerful, their high reactivity necessitates careful handling, as they can react vigorously with water and other protic solvents. echemi.com The choice of chlorinating agent for their synthesis, such as thionyl chloride or oxalyl chloride, can influence the reaction conditions and selectivity. wikipedia.org

Overview of 2-Oxopentanoyl Chloride in Advanced Synthetic Methodologies

Pentanoyl chloride, 2-oxo- (C5H7ClO2) is a specific example of an alpha-keto acyl chloride that combines the reactive features of both its constituent functional groups. nih.gov While detailed research findings on this specific compound are not extensively documented in publicly available literature, its structure suggests significant potential in advanced synthetic methodologies.

The synthesis of α-keto acid chlorides in general can be challenging, as conventional methods used for preparing simple acyl chlorides are often unsatisfactory. orgsyn.org However, specialized reagents and procedures have been developed to facilitate their formation. orgsyn.org Once formed, compounds like 2-oxopentanoyl chloride can be utilized in a variety of reactions. For instance, the acyl chloride moiety can readily react with nucleophiles to form amides, esters, and other derivatives. smolecule.com The adjacent keto group can then be subjected to further transformations, allowing for the construction of complex molecular architectures.

The strategic placement of the ketone and acyl chloride groups in 2-oxopentanoyl chloride allows for sequential and selective reactions, making it a valuable tool for medicinal chemists and synthetic organic chemists in the preparation of novel compounds with potential biological activity. uni-muenchen.de

Chemical and Physical Properties of Pentanoyl chloride, 2-oxo-

| Property | Value | Source |

| Molecular Formula | C5H7ClO2 | nih.gov |

| Molecular Weight | 134.56 g/mol | nih.gov |

| IUPAC Name | 2-oxopentanoyl chloride | nih.gov |

| CAS Number | 207223-17-4 | nih.gov |

| XLogP3-AA | 1.5 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Exact Mass | 134.0134572 Da | nih.gov |

| Topological Polar Surface Area | 34.1 Ų | nih.gov |

Structure

3D Structure

Properties

CAS No. |

207223-17-4 |

|---|---|

Molecular Formula |

C5H7ClO2 |

Molecular Weight |

134.56 g/mol |

IUPAC Name |

2-oxopentanoyl chloride |

InChI |

InChI=1S/C5H7ClO2/c1-2-3-4(7)5(6)8/h2-3H2,1H3 |

InChI Key |

SYRMUFNMCMVUGE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C(=O)Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Oxopentanoyl Chloride

Electrophilic Acylation Reactivity of 2-Oxopentanoyl Chloride

2-Oxopentanoyl chloride is a reactive acylating agent due to the presence of the acyl chloride functional group. lookchem.com This reactivity is central to its utility in organic synthesis for the introduction of the 2-oxopentanoyl moiety into various molecules.

Formation of Alpha-Keto Esters and Diesters

The reaction of 2-oxopentanoyl chloride with alcohols or phenols in the presence of a base, such as pyridine, leads to the formation of the corresponding α-keto esters. This transformation is a standard method for accessing this class of compounds, which are valuable intermediates in the synthesis of more complex molecules. The general reaction involves the nucleophilic attack of the alcohol oxygen on the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of hydrogen chloride.

In a related manner, reaction with diols can lead to the formation of diesters, where two 2-oxopentanoyl units are linked through the diol spacer. The specific outcome of the reaction, whether mono- or di-esterification, can often be controlled by the stoichiometry of the reactants.

| Reactant | Product | Reaction Type |

| Alcohol/Phenol | α-Keto Ester | Esterification |

| Diol | Diester | Diesterification |

Formation of Alpha-Keto Amides and Related Nitrogen-Containing Compounds

Analogous to the formation of esters, 2-oxopentanoyl chloride readily reacts with primary and secondary amines to yield α-keto amides. unife.it This reaction is a cornerstone for the synthesis of a diverse array of nitrogen-containing compounds. The mechanism involves the nucleophilic addition of the amine to the acyl chloride, followed by the elimination of hydrogen chloride, typically scavenged by an excess of the amine or an added base. This methodology has been employed in the synthesis of various biologically active molecules and complex natural products. unife.it For instance, α-keto amides are key structural motifs in a number of protease inhibitors. unife.it

The versatility of this reaction allows for the incorporation of a wide range of amine-containing fragments, leading to a library of α-keto amides with varied functionalities.

| Reactant | Product | Reaction Type |

| Primary Amine | N-substituted α-Keto Amide | Amidation |

| Secondary Amine | N,N-disubstituted α-Keto Amide | Amidation |

Carbon-Carbon Bond Forming Reactions Involving the Chemical Compound

Beyond its utility in forming ester and amide linkages, 2-oxopentanoyl chloride is a valuable reagent for the construction of carbon-carbon bonds, a fundamental process in organic synthesis.

Friedel-Crafts Acylation with Aromatic Substrates

2-Oxopentanoyl chloride can participate in Friedel-Crafts acylation reactions with electron-rich aromatic compounds. chemguide.co.uk In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), an acylium ion is generated from the acyl chloride. chemguide.co.uk This electrophilic species then attacks the aromatic ring, leading to the formation of an aryl ketone. This reaction provides a direct method for attaching the 2-oxopentanoyl group to an aromatic nucleus, creating precursors for various pharmaceuticals and other functional materials. The regioselectivity of the acylation is governed by the directing effects of the substituents already present on the aromatic ring.

For example, the Friedel-Crafts acylation of benzene (B151609) with an acyl chloride like ethanoyl chloride in the presence of AlCl₃ yields phenylethanone. chemguide.co.uk A similar reaction with 2-oxopentanoyl chloride would be expected to produce the corresponding aryl 1,2-diketone.

| Aromatic Substrate | Catalyst | Product |

| Benzene | AlCl₃ | 1-Phenylpentane-1,2-dione |

| Toluene | AlCl₃ | (Methylphenyl)pentane-1,2-dione (mixture of isomers) |

Coupling Reactions with Organometallic Reagents

The reaction of 2-oxopentanoyl chloride with organometallic reagents, such as organocuprates (Gilman reagents), provides a powerful method for carbon-carbon bond formation. openstax.orgyoutube.com These reactions typically proceed via a nucleophilic acyl substitution mechanism, where the organometallic reagent delivers an organic nucleophile to the electrophilic acyl chloride. This allows for the synthesis of a variety of ketones. For instance, the reaction with a lithium dialkylcuprate (R₂CuLi) would lead to the formation of a new ketone by replacing the chlorine atom with the alkyl group from the cuprate. youtube.com

Organometallic coupling reactions are highly valued for their ability to create new carbon-carbon bonds with a high degree of control and efficiency. fiveable.me

| Organometallic Reagent | Product | Reaction Type |

| Lithium dialkylcuprate (R₂CuLi) | α-Diketone | Acyl Substitution |

| Grignard Reagent (RMgX) | Tertiary Alcohol (after reacting with both carbonyls) | Nucleophilic Addition |

Chemoselective Transformations Enabled by 2-Oxopentanoyl Chloride

The presence of two distinct electrophilic centers in 2-oxopentanoyl chloride—the highly reactive acyl chloride and the less reactive ketone—allows for chemoselective reactions. Under carefully controlled conditions, it is possible to selectively target one functional group while leaving the other intact.

For example, the reaction with a mild nucleophile at low temperatures might favor reaction at the more electrophilic acyl chloride position, preserving the ketone for subsequent transformations. Conversely, the use of specific protecting groups could be employed to temporarily mask one of the carbonyl groups, directing the reactivity of an incoming reagent to the other. This chemoselectivity is a valuable tool in multi-step synthesis, enabling the construction of complex molecules with precise control over their architecture. The selective cleavage of benzyl (B1604629) esters in the presence of other functional groups using Lewis acids like tin(IV) chloride has been demonstrated, highlighting the potential for chemoselective deprotection strategies in molecules synthesized using 2-oxopentanoyl chloride derivatives. dal.caresearchgate.net

Mechanistic Elucidation of Reactions Involving 2-Oxopentanoyl Chloride

The reactivity of 2-oxopentanoyl chloride is dominated by the electrophilic nature of the acyl chloride carbon, which is further activated by the adjacent ketone group. This dual functionality dictates the pathways of its reactions.

The primary reaction pathway for 2-oxopentanoyl chloride, like other acyl chlorides, is nucleophilic acyl substitution. Experimental evidence for analogous reactions strongly supports a two-step addition-elimination mechanism that proceeds through a transient tetrahedral intermediate. openstax.orgmasterorganicchemistry.com

When a nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the acyl chloride, the π-bond of the carbonyl breaks, and its electrons move to the oxygen atom. This initial addition step results in the formation of a short-lived, sp³-hybridized tetrahedral intermediate. openstax.orgmasterorganicchemistry.com This intermediate is generally not isolated. In the subsequent elimination step, the carbonyl group is reformed by the expulsion of the chloride ion, which is an excellent leaving group.

While direct spectroscopic observation of the tetrahedral intermediate for 2-oxopentanoyl chloride itself is not documented in the available literature, its existence is inferred from extensive mechanistic studies on other acyl chlorides and carbonyl compounds. openstax.orgmasterorganicchemistry.com For instance, in the Arndt-Eistert reaction, the acylation of diazomethane (B1218177) with an acid chloride proceeds through a similar tetrahedral intermediate which then eliminates the chloride ion. wikipedia.org The high reactivity of the acyl chloride functional group, enhanced by the electron-withdrawing effect of the α-keto group, ensures this intermediate is highly transient.

In reactions involving the α-keto group, enol or enolate intermediates are pivotal. The presence of hydrogens on the α-carbon (C3) allows for keto-enol tautomerism, especially under acidic or basic conditions. idc-online.comjove.com The formation of an achiral, planar enol intermediate is a key step in reactions such as α-halogenation and racemization. jove.comjove.comlibretexts.org

Table 1: Key Intermediates in Reactions of 2-Oxopentanoyl Chloride and Analogues

| Reaction Type | Key Intermediate(s) | Description |

|---|---|---|

| Nucleophilic Acyl Substitution | Tetrahedral Intermediate | A transient, sp³-hybridized species formed by the addition of a nucleophile to the acyl chloride carbonyl carbon. openstax.orgmasterorganicchemistry.com |

| α-Substitution (e.g., Halogenation) | Enol or Enolate | A planar, achiral intermediate formed by the removal of a proton from the α-carbon (C3), which acts as the nucleophile in subsequent steps. idc-online.comjove.com |

When 2-oxopentanoyl chloride reacts with a chiral nucleophile, or if a reaction creates a new stereocenter, the principles of stereochemical control become critical. The resulting products can exist as diastereomers, and their formation and potential interconversion are governed by the reaction mechanism and conditions.

Stereochemical Control: The stereochemical outcome of reactions involving α-keto esters and related compounds can often be controlled with high selectivity. For example, the asymmetric reduction of α-keto esters using chiral auxiliaries can produce α-hydroxy esters with high diastereoselectivity. nih.gov The choice of reducing agent and additives, such as Lewis acids or crown ethers, can sometimes reverse the stereoselection. nih.gov In enzyme-catalyzed reactions, the specific shape of the enzyme's active site dictates which enantiomer of a racemic substrate is reduced, leading to products with high diastereomeric and enantiomeric excess. alaska.edufrontiersin.org Palladium-catalyzed reactions of related compounds have also shown high levels of stereocontrol. diva-portal.org

Diastereomer Interconversion: A key feature of the products derived from 2-oxopentanoyl chloride (such as β-keto esters formed by reaction with an alcohol) is the acidity of the proton at the α-carbon (C3). This acidity allows for facile epimerization or interconversion of diastereomers through the formation of a planar, achiral enol or enolate intermediate, particularly in the presence of an acid or base. idc-online.comnih.gov

This interconversion process is fundamental to dynamic kinetic resolution (DKR). In DKR, a racemic mixture of a starting material continuously interconverts while one enantiomer is selectively converted into a product by a catalyst. frontiersin.orgnih.gov For this to be efficient, the rate of interconversion (racemization) must be faster than the rate of the irreversible product-forming step. nih.gov The acidity of the α-proton in derivatives of 2-oxopentanoyl chloride makes them suitable substrates for DKR processes, where an equilibrium mixture of diastereomers can be converted into a single, desired diastereomer. alaska.edufrontiersin.orgnih.gov

For example, if the reaction of 2-oxopentanoyl chloride with a chiral alcohol produces a mixture of two diastereomeric β-keto esters, this mixture can potentially be epimerized by treating it with a base. The deprotonation at the α-carbon forms a common enolate intermediate, which upon reprotonation can yield both diastereomers, eventually leading to a thermodynamic equilibrium mixture. jove.comnih.gov

Table 2: Factors Influencing Stereochemical Outcomes and Interconversion

| Phenomenon | Controlling Factors | Mechanistic Basis |

|---|---|---|

| Stereoselective Synthesis | Chiral auxiliaries, chiral catalysts (e.g., enzymes, metal complexes), reaction additives (e.g., Lewis acids). nih.govfrontiersin.orgmdpi.com | Formation of diastereomeric transition states with different energy levels, leading to preferential formation of one stereoisomer. |

| Diastereomer Interconversion | Presence of an acidic α-proton, acid or base catalysis, solvent polarity. idc-online.comnih.govnih.gov | Reversible formation of a planar, achiral enol or enolate intermediate, which loses the stereochemical information at the α-carbon. jove.comjove.comlibretexts.org |

The rates and outcomes of chemical reactions are dictated by kinetic and thermodynamic parameters. While specific rate constants (k) and thermodynamic values (ΔH, ΔS, ΔG) for reactions of 2-oxopentanoyl chloride are not extensively reported in the searched literature, the principles governing its reactivity can be understood from studies of analogous systems.

Kinetic Parameters: The rate of nucleophilic acyl substitution is highly dependent on the electrophilicity of the carbonyl carbon and the nature of the leaving group. For 2-oxopentanoyl chloride, the acyl chloride is a highly reactive functional group. The rate of reaction is generally fast, and the mechanism is a two-step addition-elimination process. masterorganicchemistry.com

In processes like dynamic kinetic resolution (DKR), the relative rates of enantiomer interconversion and the catalytic reaction step are crucial. For a successful DKR, the rate of racemization via enolization must be significantly faster than the rate of the product-forming reaction (k_rac > k_reaction). nih.gov The acidity of the α-position can be modulated by the electronic properties of the ester group or other substituents, which in turn affects the rate of interconversion. nih.gov

Studies on bioorthogonal reactions, which require fast kinetics under physiological conditions, have explored the reactivity of various functional groups. While not directly involving 2-oxopentanoyl chloride, these studies highlight the importance of achieving high bimolecular rate constants (often in the range of 10³–10⁶ M⁻¹s⁻¹ for enzymatic reactions) for efficient transformations in complex environments. acs.orgacs.org

Thermodynamic Parameters: Thermodynamic stability influences the position of equilibria, such as the keto-enol tautomerism and diastereomeric ratios. The keto form of simple carbonyl compounds is generally more stable and thus present in higher concentration at equilibrium than the enol form, due to the greater strength of the C=O double bond compared to the C=C double bond. jove.com

In the case of diastereomer interconversion, the final ratio of products is determined by their relative thermodynamic stabilities. nih.gov In crystallization-induced diastereomer transformations, if one diastereomer is significantly less soluble and crystallizes out of solution, it will be continuously removed from the equilibrium, driving the conversion of the more soluble diastereomer into the less soluble one until a high yield of a single diastereomer is achieved. nih.gov

Table 3: Illustrative Kinetic and Thermodynamic Considerations

| Parameter | Influencing Factors | Significance in Reactions of 2-Oxopentanoyl Chloride Derivatives |

|---|---|---|

| Rate Constant (k) | Electrophilicity of carbonyl, nucleophile strength, leaving group ability, solvent, temperature, catalyst. acs.orgacs.org | Determines the speed of nucleophilic acyl substitution and subsequent reactions. Crucial for competing pathways like DKR. nih.gov |

| Activation Energy (Ea) | Transition state stability. | Lower Ea leads to faster reaction rates. The highly reactive nature of acyl chlorides implies a relatively low Ea for nucleophilic attack. |

| Enthalpy (ΔH) | Bond energies of reactants and products. | A negative ΔH indicates an exothermic reaction, which is typical for reactions of highly reactive species like acyl chlorides. |

| Entropy (ΔS) | Change in disorder of the system. | Elimination of a leaving group in nucleophilic acyl substitution generally leads to an increase in entropy. |

| Gibbs Free Energy (ΔG) | Combination of enthalpy and entropy (ΔG = ΔH - TΔS). | Determines the spontaneity and position of equilibrium for reactions like diastereomer interconversion. nih.gov |

Applications of 2 Oxopentanoyl Chloride in Complex Molecular Architectures and Functional Systems

Precursor in Complex Organic Synthesis

2-Oxopentanoyl chloride serves as a key intermediate in the synthesis of a variety of organic compounds. lookchem.com Its structure, featuring both a ketone and a highly reactive acyl chloride, allows for a range of chemical transformations. This dual reactivity makes it a valuable precursor for constructing intricate molecular frameworks. For instance, it can be used in the synthesis of heterocyclic compounds and other complex molecules through sequential reactions targeting its distinct functional groups. uni-muenchen.derug.nl

The reactivity of 2-oxopentanoyl chloride is demonstrated in its use in acylation reactions. The acyl chloride group readily reacts with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. This property is fundamental to its role in building larger molecules. The ketone group, on the other hand, can undergo a variety of reactions, including nucleophilic addition, reduction, and reactions at the α-carbon, further expanding its synthetic utility.

Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The unique chemical properties of 2-oxopentanoyl chloride make it a valuable reagent in the synthesis of intermediates for the pharmaceutical and agrochemical industries. lookchem.com Its ability to introduce the 2-oxopentanoyl moiety into molecules is crucial for creating compounds with specific biological activities.

Table 1: Applications in Pharmaceutical and Agrochemical Synthesis

| Application Area | Description | References |

| Pharmaceutical Intermediates | Utilized in the synthesis of various pharmaceutical compounds due to its reactive nature. | lookchem.comvulcanchem.com |

| Agrochemical Intermediates | Serves as a building block in the preparation of agrochemicals. | lookchem.com |

| Bioactive Compound Development | Key reagent in the development of enzyme inhibitors and other bioactive molecules. | nih.govnih.gov |

Development of Bioactive Compounds as Enzyme Inhibitors

2-Oxoester functionalities, which can be derived from 2-oxopentanoyl chloride, are present in a novel class of potent and selective inhibitors of cytosolic group IVA phospholipase A2 (cPLA2). nih.gov This enzyme is a key player in the inflammatory process, and its inhibition is a target for the development of new anti-inflammatory drugs. The 2-oxoester group, in combination with other structural features, leads to highly potent and selective inhibition of cPLA2. nih.gov

Furthermore, derivatives of 2-oxopentanoyl chloride have been explored in the context of inhibiting other enzymes. For example, compounds synthesized using this precursor have shown potential as inhibitors for enzymes within the ubiquitin-proteasome system (UPS), which is implicated in various diseases, including cancer and neurodegenerative disorders. mdpi.com The electrophilic nature of the α-keto-acyl chloride moiety makes it a reactive handle for covalent modification of enzyme active sites. researchgate.net

Applications in Materials Science

The application of 2-oxopentanoyl chloride extends into the realm of materials science, where it is utilized in the synthesis of specialized polymers and plasticizers. The incorporation of the oxopentanoyl moiety can impart specific properties to these materials. lookchem.com

Synthesis of Specialized Plasticizers Utilizing Oxopentanoyl Moieties

Levulinic acid (4-oxopentanoic acid), a related compound, is a well-known platform chemical for the synthesis of various chemicals, including plasticizers. researchgate.netmdpi.com While direct use of 2-oxopentanoyl chloride in large-scale plasticizer production is less common, its derivatives and related structures with oxopentanoyl moieties are of interest. These moieties can be incorporated into larger molecules to create specialized plasticizers. For example, esters derived from oxopentanoic acid can be synthesized to act as "green" plasticizers for polymers like PVC. mdpi.com The synthesis often involves the esterification of polyols with acids or acid chlorides containing the oxo-group, a reaction for which 2-oxopentanoyl chloride is a suitable, albeit reactive, starting material. google.combibliotekanauki.pl

Integration into Polymeric Structures

The bifunctional nature of 2-oxopentanoyl chloride allows for its integration into polymeric chains. The acyl chloride can react with monomers containing hydroxyl or amino groups to form polyesters or polyamides, while the ketone group remains available for post-polymerization modification. This allows for the creation of functional polymers with tailored properties. For instance, the ketone group can be used to attach other molecules or to crosslink the polymer chains, altering the material's mechanical and thermal properties. The use of related oxo-containing compounds in the synthesis of polymers from renewable resources is an active area of research. researchgate.net

Contributions to Bioorthogonal Chemical Transformations

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.orgacs.org While direct applications of 2-oxopentanoyl chloride in bioorthogonal reactions are not extensively documented, its structural motifs are relevant to this field.

The ketone functionality present in 2-oxopentanoyl chloride is a key player in certain bioorthogonal ligations. Ketones can react with aminooxy or hydrazine-functionalized molecules to form oximes or hydrazones, respectively. acs.org This reaction is highly selective and has been used for labeling biomolecules. While aldehydes are generally more reactive, ketones offer the advantage of being less common in biological systems, thus reducing background reactions. acs.org

Furthermore, the synthesis of reagents for copper-free click chemistry, a prominent bioorthogonal reaction, has utilized derivatives of oxopentanoic acid. For example, 5-methoxy-5-oxopentanoyl chloride has been used in the multi-step synthesis of a biarylazacyclooctynone (BARAC) reagent, which exhibits exceptional reaction kinetics for labeling azide-modified biomolecules in living cells. acs.org This highlights the utility of the underlying carbon skeleton of 2-oxopentanoyl chloride in constructing complex molecules for advanced biological applications.

Design and Synthesis of Chemical Probes Incorporating the Oxopentanoyl Moiety

The oxopentanoyl moiety, introduced via 2-oxopentanoyl chloride or its parent acid, serves as a critical building block or linker in the synthesis of chemical probes designed to detect, visualize, or interact with specific biological targets. ljmu.ac.ukrsc.org The design of these probes often involves combining a reporter group (e.g., a fluorophore), a reactive or recognition moiety, and a linker. ljmu.ac.uk The synthesis strategy frequently leverages the reactivity of the acyl chloride for facile attachment to other molecular scaffolds.

A notable example is the creation of fluorescent probes. In one such design, a fluorescent probe for hydrazine (B178648) detection was synthesized utilizing 4-oxopentanoyl chloride, which is readily prepared from 4-oxopentanoic acid and thionyl chloride. researchgate.net The acyl chloride was reacted with the hydroxyl group of a fluorophore, 3-hydroxy-2-p-tolyl-4H-chromen-4-one (HTCO), to form an ester linkage. researchgate.net In this "protection-deprotection" design, the fluorescence of the HTCO core is initially quenched. researchgate.net Upon reaction with hydrazine, the oxopentanoyl moiety is cleaved, releasing the fluorophore and causing a significant increase in fluorescence, allowing for sensitive detection. researchgate.net

More advanced probe designs incorporate photoaffinity labeling (PAL) groups and bioorthogonal handles. rsc.org These probes are engineered for target engagement studies and proteomic experiments. rsc.org They typically feature a photoreactive group, such as a benzophenone (B1666685) or diazirine, for covalent cross-linking to target proteins upon photoactivation, and a terminal alkyne or azide (B81097) handle for subsequent "click" chemistry ligation to reporter tags. ljmu.ac.ukrsc.org The oxopentanoyl backbone can be used as a scaffold to connect the parent drug-like molecule to these functional handles.

The following table summarizes various approaches to designing chemical probes where the oxopentanoyl moiety plays an integral role.

| Probe Type | Target Analyte/Process | Synthesis Strategy | Role of Oxopentanoyl Moiety | Reporter/Functional Group |

| Fluorescent Turn-On Probe | Hydrazine | Acylation of a coumarin-based fluorophore with 4-oxopentanoyl chloride. researchgate.net | Acts as a "protecting group" for the fluorophore, which is released upon reaction with the analyte. researchgate.net | Coumarin Fluorophore |

| Photoaffinity Labeling (PAL) Probe | Target Proteins (e.g., Plasmepsins) | Multi-step synthesis incorporating a parent compound, a photoreactive group, and a bioorthogonal handle. rsc.org | Can serve as a linker connecting the core binding motif to the photoreactive and bioorthogonal groups. | Benzophenone, Diazirine, Alkyne |

| Metabolic Probes | Cellular Metabolism | Synthesis of derivatives of a parent compound containing a traceable moiety. ljmu.ac.uk | Functions as a structural mimic or linker to introduce a tag for tracking within cellular systems. ljmu.ac.uk | Alkyne, Azide, Fluorophore |

This table is interactive. Click on the headers to sort.

These examples highlight the versatility of the oxopentanoyl group in probe design, acting as a cleavable linker, a stable backbone, or a structural component for molecular recognition.

Strategies for Bioconjugation and Biological Labeling

Bioconjugation is the covalent linking of two molecules where at least one is a biomolecule, such as a protein or nucleic acid. google.com The dual functionality of 2-oxopentanoyl chloride provides multiple pathways for its use in bioconjugation and the labeling of biological macromolecules.

The primary strategies for bioconjugation using the oxopentanoyl moiety are:

Acylation of Nucleophiles: The highly reactive acyl chloride group of 2-oxopentanoyl chloride reacts readily with nucleophilic side chains of amino acids in proteins under aqueous conditions. google.com The most common targets are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, forming a stable amide bond. This provides a straightforward method for attaching the oxopentanoyl ketone functionality to a protein surface.

Carbonyl-Specific Reactions: Once attached to a biomolecule, the ketone group of the oxopentanoyl moiety becomes a handle for further, more specific ligation reactions. This two-step process avoids the potential cross-reactivity of the acyl chloride with multiple nucleophiles. The ketone can react with:

Hydrazines and Hydrazides: Forms a stable hydrazone linkage. acs.org This reaction is often used for bio-ligation due to its high specificity and favorable kinetics under physiological conditions.

Alkoxyamines: Reacts to form an oxime linkage, another robust and widely used bioorthogonal reaction. acs.org

Pre-functionalization for Click Chemistry: The oxopentanoyl scaffold can be modified prior to bioconjugation to include bioorthogonal functional groups. For instance, derivatives such as 5-methoxy-5-oxopentanoyl chloride can be used in the synthesis of reagents for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that proceeds without a toxic copper catalyst, making it ideal for use in living systems. acs.orgacs.org An alkyne or azide can be incorporated into the oxopentanoyl structure, which is then attached to a molecule of interest. This assembly can then be "clicked" onto a biomolecule that has been metabolically or synthetically tagged with the complementary functional group. acs.org

The table below outlines these bioconjugation strategies.

| Strategy | Reactive Group on Probe | Target Biomolecule Functional Group | Resulting Covalent Linkage | Key Advantages |

| Direct Acylation | Acyl Chloride | Amine (e.g., Lysine) | Amide | Simple, one-step process for introducing a ketone handle. |

| Hydrazone Ligation | Ketone | Hydrazine / Hydrazide | Hydrazone | High specificity; stable bond formation. acs.org |

| Oxime Ligation | Ketone | Alkoxyamine | Oxime | Bioorthogonal; highly stable linkage. acs.org |

| Click Chemistry (SPAAC) | Pre-installed Alkyne or Azide | Azide or Alkyne | Triazole | High efficiency, bioorthogonality, suitable for in vivo applications. acs.orgacs.org |

This table is interactive. Click on the headers to sort.

These strategies enable the precise and stable attachment of tags, drugs, or other functional molecules to proteins and other biological targets, underscoring the utility of the oxopentanoyl chloride as a versatile bifunctional linker in chemical biology.

Advanced Methodologies and Theoretical Approaches in 2 Oxopentanoyl Chloride Research

Computational Chemistry and Molecular Modeling Studies

Computational methods serve as powerful tools for investigating the properties of 2-Oxopentanoyl chloride at a molecular level, offering predictions that complement and guide experimental work.

Density Functional Theory (DFT) Investigations of Reactivity and Stability

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure of molecules like 2-Oxopentanoyl chloride. redalyc.orgmdpi.com These methods are used to analyze the distribution of electron density to predict molecular properties and reactivity. redalyc.orgmdpi.com Key aspects of DFT in this context include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.

For a molecule such as 2-Oxopentanoyl chloride, DFT calculations can map out the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The carbon atom of the acid chloride group is expected to be highly electrophilic, a primary site for nucleophilic attack. Reactivity descriptors derived from DFT, such as Fukui functions, can quantify the local reactivity at each atomic site, providing a more nuanced understanding than simple electrostatic potential maps. redalyc.orgnih.gov While specific DFT studies on 2-Oxopentanoyl chloride are not prevalent in the literature, the principles are widely applied to similar α-keto esters and related compounds to predict their behavior in chemical reactions. mdpi.comresearchgate.net The stability of different conformers can also be assessed by comparing their calculated energies, revealing the most likely shapes the molecule will adopt. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Conformational analysis investigates the different spatial arrangements, or conformations, of a molecule that arise from the rotation around its single bonds. lumenlearning.com Molecular Dynamics (MD) simulations are a powerful computational technique used to study this flexibility by simulating the motion of atoms and molecules over time. elifesciences.orgfrontiersin.org For 2-Oxopentanoyl chloride, MD simulations can reveal the preferred orientations of the propyl chain relative to the reactive α-keto-acyl chloride head group.

The process involves placing the molecule in a simulated environment (in vacuum or a solvent box) and calculating the forces between atoms using a force field. By solving Newton's equations of motion, the trajectory of each atom is tracked over a set period. frontiersin.org Analysis of these trajectories provides detailed information on:

Dihedral Angle Distributions: Tracking the torsion angles along the carbon backbone reveals which rotational states (rotamers) are most populated.

Potential Energy Surface: The simulations explore the molecule's potential energy landscape, identifying low-energy, stable conformations and the energy barriers between them. mdpi.com

Solvent Effects: Including solvent molecules in the simulation allows for the study of how intermolecular interactions influence conformational preferences. elifesciences.org

While specific MD studies on 2-Oxopentanoyl chloride are not widely published, the methodology is standard for understanding how molecular shape can influence reactivity and interaction with other molecules, such as enzymes or reagents. elifesciences.orgacs.org

Predictive Modeling of Reaction Mechanisms and Stereoselectivity

Computational chemistry offers robust methods for predicting the pathways of chemical reactions and their stereochemical outcomes. acs.org By modeling the reaction of 2-Oxopentanoyl chloride with a nucleophile, researchers can construct a detailed potential energy surface that maps the energetic changes as reactants transform into products.

This modeling typically involves:

Locating Stationary Points: Identifying the structures of reactants, products, and any intermediates.

Finding Transition States: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. The structure of the transition state provides crucial insight into the reaction mechanism.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. Computational models can discard proposed mechanisms if the calculated activation energy is too high to be feasible under experimental conditions. ub.edu

Furthermore, these models are invaluable for predicting stereoselectivity. If a reaction can produce multiple stereoisomers, separate transition state structures can be calculated for each pathway. The pathway with the lower activation energy will be favored, allowing for a prediction of the major stereoisomer formed. This approach has been successfully used in complex systems to determine the absolute configuration of products by comparing calculated and experimental spectroscopic data. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization in Research

Modern analytical techniques are indispensable for the unambiguous identification of 2-Oxopentanoyl chloride and for monitoring its behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. numberanalytics.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about a molecule's carbon-hydrogen framework. numberanalytics.combruker.com

For 2-Oxopentanoyl chloride, the expected NMR signals can be predicted based on its structure. The spectrum can sometimes be complicated by the presence of multiple conformers or keto-enol tautomerization, which can lead to a larger number of observed signals than expected for a single static structure. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Oxopentanoyl chloride:

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| CH₃-CH₂-CH₂- | ~0.9 - 1.1 (t) | ~13 - 15 | Terminal methyl group. |

| -CH₂-CH₂-CO- | ~1.6 - 1.8 (m) | ~17 - 20 | Methylene group adjacent to the terminal methyl. |

| -CH₂-CO-COCl | ~2.9 - 3.1 (t) | ~40 - 45 | Methylene group alpha to a carbonyl, deshielded. |

| -CO-COCl | - | ~160 - 170 | Carbonyl carbon of the acid chloride, highly deshielded. |

| -CH₂-CO-COCl | - | ~190 - 200 | Ketone carbonyl carbon, highly deshielded. |

Note: Predicted values are estimates based on standard chemical shift tables and data for similar functional groups. chemistrysteps.comcarlroth.com Actual values may vary based on solvent and experimental conditions.

Beyond structural confirmation, NMR is a powerful tool for studying reaction mechanisms. nih.govhyphadiscovery.com By acquiring spectra at various time points during a reaction, researchers can monitor the disappearance of reactant signals and the appearance of product signals, allowing for the determination of reaction rates and the identification of transient intermediates. nih.gov

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. uni-saarland.de It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. vaia.com

For 2-Oxopentanoyl chloride (C₅H₇ClO₂), the molecular weight is approximately 134.56 g/mol . nih.gov A key feature in its mass spectrum is the presence of two molecular ion peaks due to the natural isotopic abundance of chlorine:

M⁺ peak: Corresponding to molecules containing the ³⁵Cl isotope.

M+2 peak: Corresponding to molecules containing the ³⁷Cl isotope.

The relative intensity of the M⁺ to M+2 peak is approximately 3:1, which is a characteristic signature for a compound containing one chlorine atom. shout.educationlibretexts.org

Expected Key Fragments in the Mass Spectrum of 2-Oxopentanoyl chloride:

| m/z Value | Identity of Lost Fragment | Structure of Ion |

| 99 | Cl• | [CH₃CH₂CH₂COCO]⁺ (Acylium ion) |

| 71 | •COCl | [CH₃CH₂CH₂CO]⁺ (Butanoyl cation) |

| 69 | Cl• and CO | [CH₃CH₂CH₂CO]⁺ |

| 43 | •CH₂COCOCl | [CH₃CH₂]⁺ (Propyl cation) |

Note: Fragmentation is complex and other pathways are possible. The listed fragments are based on common fragmentation rules for carbonyls and acid chlorides. uni-saarland.devaia.com

In a research context, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. They allow for the separation of components in a complex reaction mixture followed by their immediate analysis by MS. Advanced methods such as Multiple Reaction Monitoring (MRM) provide exceptional selectivity and sensitivity, enabling precise quantification of the consumption of a reactant like 2-Oxopentanoyl chloride and the formation of specific products, even at very low concentrations. nih.govmtoz-biolabs.com

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of 2-oxopentanoyl chloride and for the separation of its potential isomers. The method's high resolution and sensitivity allow for the detection and quantification of impurities, which is critical for ensuring the quality of the compound used in subsequent reactions.

In a typical quality control setting, Reverse-Phase HPLC (RP-HPLC) is the method of choice. A C18 column is commonly employed, which separates compounds based on their hydrophobicity. For a compound like 2-oxopentanoyl chloride, a gradient elution is often necessary to achieve optimal separation of the target compound from any starting materials, byproducts, or degradation products. The mobile phase usually consists of a mixture of an aqueous component (often with a modifier like trifluoroacetic acid (TFA) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. rsc.orggoogle.com

The purity of the compound is determined by integrating the peak area of 2-oxopentanoyl chloride and comparing it to the total area of all observed peaks in the chromatogram. google.com Furthermore, HPLC can be instrumental in separating constitutional isomers or diastereomers if a chiral center is introduced in a derivative of 2-oxopentanoyl chloride. wiley-vch.deresearchgate.net Chiral HPLC, utilizing a chiral stationary phase, can be employed to resolve enantiomers, which is crucial in stereoselective synthesis. researchgate.net

Table 1: Illustrative HPLC Parameters for the Analysis of α-Keto Acyl Chlorides and Related Compounds

| Parameter | Value |

| Column | RP-C18, 5 µm, 4.6 x 250 mm rsc.org |

| Mobile Phase A | 0.1% TFA in Water rsc.org |

| Mobile Phase B | 0.1% TFA in Acetonitrile rsc.org |

| Gradient | 0-100% B over 30 min rsc.org |

| Flow Rate | 1.0 mL/min jptcp.com |

| Detection | UV at 215 nm google.com |

| Column Temperature | 30°C google.com |

| Injection Volume | 5 µL google.com |

This table represents a typical set of starting conditions for the HPLC analysis of a compound with the structural characteristics of 2-oxopentanoyl chloride, based on literature for similar compounds. rsc.orggoogle.comjptcp.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used for the qualitative analysis of 2-oxopentanoyl chloride by identifying its key functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule, providing a molecular fingerprint.

The FTIR spectrum of 2-oxopentanoyl chloride is expected to show characteristic absorption bands that confirm its structure. The most prominent peaks would be due to the carbonyl stretching vibrations. The α-keto group and the acyl chloride carbonyl group are both expected to have strong absorption bands in the carbonyl region of the spectrum (1600-1850 cm⁻¹). Due to the electron-withdrawing effect of the adjacent chlorine atom, the acyl chloride carbonyl stretch typically appears at a higher frequency (around 1770-1820 cm⁻¹) compared to a simple ketone. The α-keto group's carbonyl stretch would likely be observed in the range of 1700-1730 cm⁻¹.

Another key vibrational mode is the C-Cl stretch, which is expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The presence of aliphatic C-H bonds from the propyl chain will be indicated by stretching and bending vibrations. The C-H stretching vibrations are generally found just below 3000 cm⁻¹.

Table 2: Expected FTIR Absorption Bands for 2-Oxopentanoyl Chloride

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | Stretch | 1770 - 1820 | Strong |

| C=O (Ketone) | Stretch | 1700 - 1730 | Strong |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium-Strong |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

This table is based on established principles of infrared spectroscopy and data from related compounds. nih.govgoogle.comresearchgate.netmdpi.com

Catalytic Strategies Utilizing 2-Oxopentanoyl Chloride

Metal-Catalyzed Reactions and Their Mechanism

2-Oxopentanoyl chloride, as a reactive acyl chloride, is a valuable substrate in a variety of metal-catalyzed reactions. The presence of the electrophilic acyl chloride functional group allows for its activation by Lewis acidic metal catalysts, facilitating nucleophilic acyl substitution and other carbon-carbon bond-forming reactions.

One of the primary roles of a metal catalyst, such as a Lewis acid like titanium(IV) chloride or zinc chloride, is to coordinate to one of the carbonyl oxygens of the 2-oxopentanoyl chloride. google.comgoogle.comthieme-connect.de This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. For instance, in Friedel-Crafts acylation reactions, a Lewis acid is essential to activate the acyl chloride for the electrophilic aromatic substitution to proceed.

Transition metal catalysts, particularly those based on palladium and rhodium, are also employed in cross-coupling and insertion reactions involving acyl chlorides. thieme-connect.decardiff.ac.uk For example, in a Suzuki-Miyaura or Stille coupling, a palladium catalyst can facilitate the reaction between 2-oxopentanoyl chloride and an organometallic reagent to form a new ketone. The mechanism of such a reaction typically involves an oxidative addition of the acyl chloride to the low-valent metal center, followed by transmetalation with the organometallic partner, and finally, reductive elimination to yield the product and regenerate the catalyst.

Furthermore, rhodium(II) catalysts have been shown to mediate the insertion of diazo compounds into the C-Cl bond of related acyl chlorides, providing a pathway to more complex molecular architectures. thieme-connect.de

Table 3: Examples of Metal Catalysts Used in Reactions with Acyl Chlorides

| Metal Catalyst | Reaction Type | Role of Catalyst |

| Titanium(IV) chloride (TiCl₄) | Aldol (B89426) Reactions thieme-connect.de | Lewis acid, activates carbonyl group |

| Zinc chloride (ZnCl₂) | Friedel-Crafts Acylation google.com | Lewis acid, generates acylium ion |

| Palladium(0) complexes | Cross-Coupling Reactions cardiff.ac.uk | Catalyzes C-C bond formation |

| Rhodium(II) acetate | Insertion Reactions thieme-connect.de | Catalyzes carbene insertion |

Organocatalytic Approaches in Transformations Involving the Chemical Compound

While metal-catalyzed reactions with 2-oxopentanoyl chloride are well-established, the use of organocatalysis in transformations involving this compound is a developing area. Organocatalysis offers several advantages, including milder reaction conditions and avoidance of toxic and expensive heavy metals.

Given the structure of 2-oxopentanoyl chloride, several organocatalytic strategies could be envisioned. Chiral amines, for instance, could react with the acyl chloride to form a reactive enamine intermediate in situ. This enamine could then participate in various asymmetric α-functionalization reactions. For example, reaction with an electrophile would lead to the formation of a new stereocenter at the α-position to the ketone.

Another potential organocatalytic approach involves the use of N-heterocyclic carbenes (NHCs). NHCs are known to react with acyl chlorides to form acylazolium intermediates. These intermediates can act as powerful acylating agents or participate in a variety of other transformations, such as the Stetter reaction.

Although direct literature examples of organocatalytic reactions specifically with 2-oxopentanoyl chloride are not abundant, the principles of organocatalysis suggest its potential for the development of novel, stereoselective transformations of this versatile building block. ub.eduwisc.edu

Stereoselective Synthesis and Derivatization of 2-Oxopentanoyl Chloride

The development of stereoselective methods for the synthesis and derivatization of 2-oxopentanoyl chloride is of significant interest, as it allows for the creation of chiral molecules with potential applications in pharmaceuticals and materials science.

A key strategy for the stereoselective synthesis of derivatives of 2-oxopentanoyl chloride involves the use of chiral auxiliaries. ub.edu A chiral auxiliary can be attached to a precursor molecule, and its steric influence can direct the stereochemical outcome of a subsequent reaction. For example, an N-acyl oxazolidinone derived from a precursor to 2-oxopentanoyl chloride can undergo highly diastereoselective alkylation or aldol reactions. ub.edu Subsequent cleavage of the auxiliary would yield the chiral product.

Another powerful approach is the use of substrate-controlled diastereoselective reactions. For instance, the addition of organometallic reagents to chiral α-amino aldehydes, which can be derived from amino acids, is a well-established method for the synthesis of chiral anti-β-amino alcohols. ull.es A similar strategy could be adapted to synthesize chiral derivatives related to 2-oxopentanoyl chloride.

Furthermore, asymmetric catalysis can be employed to introduce chirality. For example, the asymmetric hydrogenation of a suitable precursor could establish a chiral center. The stereoselective hydroxylation of titanium enolates derived from related N-acyl systems has also been reported as an effective method for creating chiral α-hydroxy carbonyl compounds. tdx.catub.edu This methodology could potentially be applied to create chiral precursors to 2-oxopentanoyl chloride derivatives.

The diastereomeric ratio of the products from these stereoselective reactions can be accurately determined using analytical techniques such as chiral HPLC or NMR spectroscopy with chiral solvating agents. wiley-vch.de

Future Directions and Emerging Research Avenues for 2 Oxopentanoyl Chloride

Exploration of Novel Reactivity Patterns and Synthetic Pathways

Future research endeavors are aimed at discovering and developing new chemical transformations involving 2-oxopentanoyl chloride. While its role as an acylating agent is well-established, scientists are investigating its participation in more complex and novel reaction cascades. This includes its use as a precursor in the synthesis of heterocyclic compounds, where the dual reactivity of the molecule can be harnessed to form multiple bonds in a single operation. Additionally, the development of stereoselective reactions using chiral catalysts is a key area of interest, which would enable the synthesis of enantiomerically pure compounds for applications in pharmaceuticals and materials science.

| Research Area | Focus | Potential Outcome |

| Catalytic Asymmetric Synthesis | Use of chiral catalysts to control stereochemistry. | Access to enantiomerically pure α-keto esters, amides, and other derivatives. |

| Cascade Reactions | Designing multi-step reactions in a single pot. | Rapid construction of complex molecular architectures from a simple starting material. |

| Heterocycle Synthesis | Utilizing both functional groups to form cyclic structures. | Novel routes to valuable heterocyclic scaffolds for drug discovery and materials science. |

Integration with Sustainable Chemistry and Flow Synthesis Methodologies

In line with the growing emphasis on green chemistry, future research will likely focus on integrating 2-oxopentanoyl chloride into more environmentally friendly synthetic protocols. This includes the use of greener solvents, the development of catalytic reactions to minimize waste, and the implementation of energy-efficient processes.

Flow synthesis, a technique where chemical reactions are run in a continuously flowing stream rather than in a batch, presents a promising avenue for the use of 2-oxopentanoyl chloride. This methodology offers enhanced control over reaction parameters, improved safety for handling reactive compounds, and the potential for easier scale-up. The development of continuous flow processes for both the synthesis and subsequent reactions of 2-oxopentanoyl chloride could lead to more efficient and sustainable manufacturing of its derivatives.

Expanding Applications in Chemical Biology and Biomedical Research

The α-ketoacyl moiety present in 2-oxopentanoyl chloride is a key functional group in many biologically active molecules and chemical probes. Future research is expected to further leverage this feature for applications in chemical biology and biomedical research. This includes the design and synthesis of novel enzyme inhibitors, where the electrophilic nature of the α-ketoacyl group can be used to covalently modify enzyme active sites.

Furthermore, 2-oxopentanoyl chloride can serve as a versatile building block for the creation of activity-based probes. These probes are valuable tools for identifying and characterizing enzyme activity in complex biological systems, which can aid in drug discovery and the understanding of disease pathways. The development of novel probes derived from 2-oxopentanoyl chloride could enable the study of a wider range of enzymes and cellular processes.

Structure-Activity Relationship Studies for Developing Novel Derivatives

To fully unlock the potential of 2-oxopentanoyl chloride, a thorough understanding of how its chemical structure relates to its reactivity and biological activity is essential. Future research will involve systematic structure-activity relationship (SAR) studies. By synthesizing a library of derivatives with modifications to the pentanoyl chain and observing the resulting changes in their properties, researchers can develop models to predict the behavior of new compounds.

These SAR studies will be crucial for the rational design of novel derivatives with tailored properties for specific applications, such as enhanced potency and selectivity for a particular biological target or improved performance as a synthetic intermediate.

| Derivative Modification | Property to Investigate | Potential Application |

| Altering the alkyl chain length | Steric and electronic effects on reactivity | Fine-tuning selectivity in chemical reactions |

| Introducing new functional groups | Impact on biological activity and target binding | Development of more potent enzyme inhibitors |

| Isotopic labeling | Use as tracers in metabolic and mechanistic studies | Elucidating biochemical pathways |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-oxo-pentanoyl chloride, and how do reaction conditions influence yield?

- Methodology : 2-Oxo-pentanoyl chloride is typically synthesized via acylation of the corresponding acid using oxalyl chloride in the presence of a catalytic amine base (e.g., triethylamine). The reaction requires anhydrous conditions to prevent hydrolysis. Purification involves distillation under reduced pressure (40–50°C, 10–15 mmHg) to isolate the product . Yield optimization depends on stoichiometric ratios (1:1.2 acid-to-oxalyl chloride) and reaction time (4–6 hours at 25°C).

Q. How should researchers characterize 2-oxo-pentanoyl chloride using spectroscopic techniques?

- Methodology :

- IR Spectroscopy : A strong carbonyl (C=O) stretch at 1718–1740 cm⁻¹ and a C-Cl stretch at 600–700 cm⁻¹ confirm the acyl chloride group .

- NMR : In H NMR, the α-proton to the carbonyl appears as a triplet (δ 2.8–3.2 ppm), while the β-protons resonate as a multiplet (δ 1.6–2.0 ppm). C NMR shows the carbonyl carbon at δ 170–175 ppm .

- Mass Spectrometry : The molecular ion peak at m/z 120–122 (for Cl/Cl isotopes) and fragment peaks at m/z 85 (loss of Cl) and 57 (loss of COCl) are diagnostic .

Q. What safety protocols are critical when handling 2-oxo-pentanoyl chloride?

- Methodology : Use inert-atmosphere gloveboxes or fume hoods to avoid moisture exposure. Personal protective equipment (PPE) must include acid-resistant gloves, goggles, and lab coats. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can regioselectivity challenges in the acylation of polyols with 2-oxo-pentanoyl chloride be addressed?

- Methodology : Regioselectivity in polyol acylation (e.g., sugars) is influenced by steric hindrance and protecting groups. For example, 6-O-acylation of methyl α-D-mannopyranoside requires prior protection of hydroxyl groups at positions 2, 3, and 4 using isopropylidene groups. Reaction monitoring via TLC (hexane:ethyl acetate, 3:1) ensures selective monoacylation .

Q. What mechanistic insights explain the reaction of 2-oxo-pentanoyl chloride with organocuprates?

- Methodology : Organocuprates (e.g., lithium dimethyl cuprate) undergo nucleophilic acyl substitution with 2-oxo-pentanoyl chloride, forming ketones. The reaction proceeds via a tetrahedral intermediate, with IR confirming loss of the C-Cl stretch (1718 cm⁻¹ → 1710 cm⁻¹ for the ketone product). GC-MS analysis identifies the molecular ion (m/z 100) and fragmentation patterns .

Q. How can discrepancies in reported spectral data for 2-oxo-pentanoyl chloride derivatives be resolved?

- Methodology : Contradictions in spectral peaks (e.g., IR carbonyl stretches varying by 20 cm⁻¹) may arise from solvent polarity or impurities. Cross-validate data using multiple techniques:

- Compare C NMR carbonyl shifts with computational models (DFT calculations).

- Use high-resolution MS to distinguish isotopic clusters from contaminants .

Q. What strategies improve the stability of 2-oxo-pentanoyl chloride in long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.